Sigmoidin B

Catalog No.
S600236
CAS No.
87746-47-2
M.F
C20H20O6
M. Wt
356.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sigmoidin B

CAS Number

87746-47-2

Product Name

Sigmoidin B

IUPAC Name

(2S)-2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C20H20O6/c1-10(2)3-4-11-5-12(6-16(24)20(11)25)17-9-15(23)19-14(22)7-13(21)8-18(19)26-17/h3,5-8,17,21-22,24-25H,4,9H2,1-2H3/t17-/m0/s1

InChI Key

SFQIGPZCFNTPOD-KRWDZBQOSA-N

SMILES

CC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)O)C

Synonyms

Uralenin; (2S)-2-[3,4-Dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one; 5,7,3′,4′-Tetrahydroxy-5′-prenylflavanone

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)O)C

Isomeric SMILES

CC(=CCC1=C(C(=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O)O)C

Sigmoidin B is a natural compound classified as a tetrahydroxyflavanone, specifically a prenylflavonoid. Its chemical formula is C20H20O6, and it features hydroxy groups located at the 5, 7, 3', and 4' positions, along with a prenyl group at the 5' position. Sigmoidin B is primarily extracted from the roots of Glycyrrhiza species, commonly known as licorice plants. This compound has garnered attention in various fields due to its potential biological activities and therapeutic applications .

. These include:

  • Hydroxylation: The presence of multiple hydroxyl groups allows for further functionalization through oxidation or substitution reactions.
  • Esterification: Reacting with carboxylic acids can yield esters, which may enhance its solubility and bioavailability.
  • Condensation Reactions: Sigmoidin B can undergo condensation with other compounds to form more complex structures, potentially leading to derivatives with enhanced properties.

These reactions are significant for synthesizing analogs that may exhibit improved efficacy or stability .

Sigmoidin B exhibits a range of biological activities that make it a compound of interest in pharmacological research:

  • Antioxidant Activity: It has been shown to scavenge free radicals, contributing to its protective effects against oxidative stress.
  • Anticancer Properties: Preliminary studies suggest that Sigmoidin B may induce apoptosis in cancer cells, particularly through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
  • Anti-inflammatory Effects: The compound has demonstrated potential in reducing inflammation, which could be beneficial in treating chronic inflammatory diseases .

The synthesis of Sigmoidin B can be approached through various methods:

  • Natural Extraction: The most common method involves extracting the compound from Glycyrrhiza species using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis may involve starting from simpler flavonoids or phenolic compounds through multi-step reactions including prenylation and hydroxylation.
  • Biotechnological Approaches: Utilizing microbial fermentation processes can also yield Sigmoidin B by manipulating the metabolic pathways of certain microorganisms .

Sigmoidin B has several promising applications:

  • Pharmaceuticals: Due to its antioxidant and anticancer properties, it is being explored as a potential therapeutic agent in cancer treatment and as a dietary supplement for health benefits.
  • Cosmetics: Its antioxidant properties make it suitable for inclusion in skincare products aimed at reducing oxidative damage to skin cells.
  • Food Industry: As a natural antioxidant, it may be used to enhance the shelf life and nutritional quality of food products .

Research into the interactions of Sigmoidin B with other biomolecules is ongoing. Notable areas include:

  • Protein Binding Studies: Investigations into how Sigmoidin B interacts with proteins can provide insights into its mechanism of action and efficacy as a therapeutic agent.
  • Synergistic Effects: Studies are examining how Sigmoidin B interacts with other flavonoids or natural compounds to enhance biological activity or reduce toxicity .

Several compounds share structural similarities with Sigmoidin B, including:

Compound NameStructure TypeBiological ActivityUnique Features
Sigmoidin ATetrahydroxyflavanoneCytotoxic effects on cancer cellsExtracted from different Glycyrrhiza species
Licochalcone AChalconeAnticancer and anti-inflammatoryContains an additional double bond
GenisteinIsoflavoneAntioxidant and anti-cancerExhibits estrogenic activity

Uniqueness of Sigmoidin B

Sigmoidin B's unique combination of multiple hydroxyl groups and a prenyl side chain distinguishes it from other flavonoids. This structural configuration not only enhances its solubility but also potentially increases its bioactivity compared to related compounds like Sigmoidin A and Licochalcone A. Its specific extraction from Glycyrrhiza roots further emphasizes its distinctiveness within the class of flavonoids .

XLogP3

4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

356.12598835 g/mol

Monoisotopic Mass

356.12598835 g/mol

Heavy Atom Count

26

Other CAS

87746-47-2

Wikipedia

Sigmoidin B

Dates

Modify: 2024-02-18

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